2,5-Dichloro-N-hydroxybenZimidoyl chloride
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Overview
Description
2,5-Dichloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4Cl3NO and a molecular weight of 224.47176 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a benzimidoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,5-Dichloro-N-hydroxybenZimidoyl chloride typically involves the chlorination of N-hydroxybenzimidoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Dichloro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the hydroxyl group play crucial roles in its reactivity. The pathways involved include nucleophilic substitution and redox reactions, which enable it to modify other molecules and exert its effects .
Comparison with Similar Compounds
2,5-Dichloro-N-hydroxybenZimidoyl chloride can be compared with similar compounds such as:
- 2,6-Dichloro-N-hydroxybenZimidoyl chloride
- 4-Chloro-N-hydroxybenZimidoyl chloride
- 2,5-Dichlorobenzohydroximoyl chloride
These compounds share similar structural features but differ in the position of chlorine atoms and other substituents, which can affect their reactivity and applications .
Properties
IUPAC Name |
(1Z)-2,5-dichloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRBHQNGPFMJEZ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=NO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C(=N/O)/Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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